1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2OS/c11-5-1-7(12)9-8(2-5)16-10(13-9)14-3-6(15)4-14/h1-2,6,15H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDALODPATPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Formation
The benzothiazole core is typically synthesized via cyclization reactions involving 2-aminothiophenol derivatives and appropriate carboxylic acid derivatives or their equivalents. The substitution pattern (4,6-difluoro) requires selective fluorination or the use of fluorinated starting materials.
Functionalization at the 2-Position of Benzothiazole
The 2-position of benzothiazole is reactive towards nucleophilic substitution or coupling reactions. For this compound, the azetidin-3-ol moiety is introduced at this position.
Synthesis of Azetidin-3-ol Substituent and Coupling
Azetidin-3-ol Ring Construction
Azetidin-3-ol is a four-membered nitrogen-containing ring with a hydroxyl substituent at the 3-position. It can be synthesized via:
- Cyclization of β-amino alcohol precursors.
- Ring closure reactions involving haloalkylamines and hydroxylated nucleophiles.
Coupling to Benzothiazole
The coupling of the azetidin-3-ol moiety to the benzothiazole ring at the 2-position is commonly performed through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, depending on the leaving group present on the benzothiazole intermediate.
Representative Preparation Method (Based on Analogous Benzothiazole Derivatives)
While direct detailed protocols for this compound are limited in publicly available literature, analogous preparation methods for benzothiazole-azetidine derivatives and fluorinated benzothiazoles provide a framework:
| Step | Procedure | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Nitration of 2-chlorobenzothiazole to introduce nitro groups | Conc. H2SO4, HNO3, 0°C to 5°C, 3 h | 72-83% | Mixture of isomers, purified by recrystallization |
| 2 | Reduction of nitro group to amine | Fe powder, reflux in ethanol-acetic acid | 33-83% | Purification by recrystallization or chromatography |
| 3 | Substitution with fluorine or fluorinated reagents | Potassium fluoride or fluorinated reagents in DMSO, 120-135°C | ~54% | Cyanation or fluorination step |
| 4 | Coupling with azetidin-3-ol or azetidine precursor | Nucleophilic substitution or cross-coupling | Variable | Requires optimization for stable product formation |
Note: The above steps are adapted and extrapolated from related benzothiazole chemistry and fluorinated heterocyclic syntheses.
Analytical and Purification Considerations
- Purification: Recrystallization from ethanol or chromatographic methods (silica gel flash chromatography) are commonly employed.
- Characterization: ^1H NMR, MS (ESI+), melting point, and TLC are standard analytical tools to confirm structure and purity.
- Stability: Some intermediates and final compounds may show sensitivity to silica gel or chromatographic conditions, requiring careful handling.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Starting material | 2-chlorobenzothiazole derivatives | Commercial or synthesized | High purity required |
| Fluorination | Electrophilic fluorination or nucleophilic substitution | DMSO, KF, 120-135°C | Selective 4,6-difluoro substitution |
| Nitro reduction | Iron powder or SnCl2 reduction | Ethanol-acetic acid reflux or acidic reflux | Conversion to amine intermediate |
| Azetidin-3-ol coupling | Nucleophilic substitution or cross-coupling | Room temperature to mild heating | Formation of target compound |
| Purification | Recrystallization or chromatography | Ethanol, EtOAc/hexane gradients | High purity product |
Research Findings and Challenges
- The introduction of fluorine atoms at 4 and 6 positions enhances the compound's chemical stability and biological activity.
- The azetidin-3-ol moiety imparts unique pharmacokinetic properties but requires careful synthetic control due to ring strain.
- Purification challenges arise from the sensitivity of intermediates to chromatographic media.
- Yields vary depending on reaction scale, reagent purity, and reaction time optimization.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles, or electrophiles; reactions are often conducted in polar solvents at room temperature or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted benzothiazole derivatives.
Scientific Research Applications
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol has been explored for its potential in various pharmacological applications:
Antimicrobial Activity
Research indicates that compounds containing thiazole and azetidine structures often exhibit antimicrobial properties. For instance, studies have shown that similar azole derivatives possess activity against several bacterial strains, including Bacillus subtilis and Candida albicans . The introduction of the difluorobenzo[d]thiazole moiety may enhance this activity by improving the interaction with microbial targets.
Anticancer Potential
Thiazole derivatives have been widely studied for their anticancer properties. The structural characteristics of this compound suggest it could act as a scaffold for developing new anticancer agents. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
Compounds featuring thiazole rings are known for their anti-inflammatory effects. This compound may exhibit similar properties, potentially being useful in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques, where the azetidine ring is constructed alongside the thiazole moiety. Variations in synthesis methods can lead to derivatives with modified biological activities, allowing researchers to explore structure-activity relationships effectively .
Case Studies
Several studies have examined the applications of compounds structurally related to this compound:
- Antimicrobial Screening : A study evaluated a series of thiazole-based compounds for their antimicrobial activity against a panel of bacteria and fungi. The results indicated that modifications to the thiazole structure could enhance activity against resistant strains .
- Anticancer Research : Another research effort focused on azetidine derivatives, revealing that specific substitutions could significantly improve cytotoxicity against cancer cell lines. This highlights the potential of this compound as a lead compound for further development .
Mechanism of Action
The mechanism of action of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Benzothiazole Derivatives
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS: 1421468-70-3)
- Molecular Formula : C₁₀H₉FN₂OS
- Key Differences: Single fluorine atom at the 6-position on the benzothiazole ring (vs. 4,6-difluoro substitution in the target compound).
- Physicochemical Impact :
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol (CAS: 1421468-62-3)
- Molecular Formula : C₁₁H₉F₃N₂OS
- Key Differences :
- Trifluoromethyl (-CF₃) group at the 4-position (replacing 4,6-difluoro substitution).
- The -CF₃ group is bulkier and more electronegative, enhancing metabolic stability but possibly reducing solubility.
- Physicochemical Impact :
Azetidine-Modified Derivatives
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidine-3-carboxylic Acid
Thiazolidinedione-Linked Analogs (GB Series)
Compounds such as GB18 (CAS: N/A) and GB19 (CAS: N/A) feature a thiazolidinedione warhead linked to the benzothiazole core via an acetamide bridge .
| Property | GB18 (4-Fluorobenzylidene) | GB19 (4-Methylbenzylidene) | Target Compound |
|---|---|---|---|
| Molecular Formula | C₂₁H₁₄F₂N₃O₃S₂ | C₂₁H₁₅FN₃O₃S₂ | C₁₀H₈F₂N₂OS |
| Molar Mass (g/mol) | 449.43 | 445.46 | 242.25 |
| HPLC Retention Time | 3.34 min | 4.19 min | Not Reported |
| Melting Point | >300°C | 295–297°C | Not Reported |
Key Insights :
Biological Activity
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings that highlight its efficacy in various applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 242.25 g/mol. The compound features a unique combination of a difluorobenzo[d]thiazole moiety and an azetidine ring, contributing to its distinctive chemical behavior and biological properties .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing signaling pathways that regulate cell function.
- Cellular Disruption : The compound may interfere with critical cellular processes such as DNA replication and protein synthesis .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 2 µg/mL |
| Candida albicans | Effective at low concentrations |
| Trichophyton mentagrophytes | Effective at low concentrations |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antiviral Activity
Compounds containing azetidine structures have been studied for their antiviral properties. Preliminary data indicate that derivatives similar to this compound show moderate inhibitory effects against viruses such as influenza A and coronaviruses. For example, related azetidinone compounds demonstrated EC50 values indicating effective viral inhibition .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Research on azetidine derivatives has highlighted their ability to induce apoptosis in cancer cell lines, including breast and prostate cancer cells. Specific analogs have shown significant antiproliferative activity at nanomolar concentrations .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of azetidine compounds, including those similar to this compound. Results indicated strong antifungal activity against Candida albicans and Trichophyton mentagrophytes, with some derivatives achieving MIC values below 2 µg/mL .
- Antiviral Activity Assessment : In vitro tests conducted on azetidinone derivatives revealed varying degrees of antiviral activity against human coronaviruses and influenza viruses. The results highlighted the potential for developing antiviral therapeutics based on these structural frameworks .
Q & A
Q. What are the optimal synthetic routes for 1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a 4,6-difluorobenzo[d]thiazole precursor with azetidin-3-ol derivatives. Key steps include:
- Thiazole-azetidine coupling : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen to prevent hydrolysis .
- Fluorine retention : Maintaining low reaction temperatures (0–5°C) to avoid defluorination during nucleophilic substitution .
- Solvent optimization : Acetonitrile or dichloromethane improves solubility of intermediates, as noted in analogous syntheses of N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide derivatives .
Yield optimization (70–85%) requires precise stoichiometry and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can spectroscopic techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR analysis :
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 283.05) and rules out impurities .
- HPLC : Purity >95% is achievable using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- Kinase inhibition : Use ADP-Glo™ assays to screen against kinases (e.g., EGFR, VEGFR) due to structural similarity to benzo[d]thiazole-based kinase inhibitors .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against S. aureus and E. coli at concentrations 1–128 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How do electronic properties of the difluorobenzo[d]thiazole moiety influence reactivity in cross-coupling reactions?
Methodological Answer:
- DFT calculations : The electron-withdrawing fluorine atoms lower the LUMO energy (-1.8 eV) of the thiazole ring, enhancing electrophilicity at the 2-position. This facilitates Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
- Contradictions : Some studies report reduced reactivity under basic conditions due to fluorine’s steric effects, necessitating microwave-assisted heating (100°C, 30 min) for efficient coupling .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
- SAR studies : Introduce substituents (e.g., methyl, methoxy) at the azetidine 3-position to isolate contributions of the hydroxyl group to activity .
- Molecular docking : AutoDock Vina simulations reveal that fluorines improve binding affinity (ΔG = -9.2 kcal/mol) to hydrophobic kinase pockets, but excessive fluorination reduces solubility, conflicting with in vitro results .
Q. How can computational modeling predict metabolic stability of this compound?
Methodological Answer:
- PBPK modeling : Use GastroPlus® to simulate hepatic clearance, incorporating logP (2.1) and plasma protein binding (85%) from experimental data .
- CYP450 metabolism : Density-functional theory (B3LYP/6-311+G(d,p)) identifies N-dealkylation at the azetidine ring as the primary metabolic pathway, with activation energy barriers >25 kcal/mol suggesting slow clearance .
- Contradictions : Some models overestimate stability due to neglecting phase II conjugation (e.g., glucuronidation of the hydroxyl group), requiring validation via LC-MS/MS analysis of microsomal incubations .
Q. What experimental designs optimize enantiomeric purity for chiral derivatives?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 90:10) to resolve enantiomers, with >99% ee achieved via recrystallization from tert-butyl methyl ether .
- Asymmetric synthesis : Employ Evans oxazolidinone auxiliaries during azetidine formation to control stereochemistry at the 3-position .
- Circular dichroism : Confirm absolute configuration by correlating Cotton effects (e.g., positive peak at 220 nm for R-enantiomer) .
Q. How does the compound’s solid-state structure impact formulation for in vivo studies?
Methodological Answer:
- Polymorph screening : X-ray diffraction identifies Form I (monoclinic, P2₁/c) as the stable polymorph with higher solubility (12 mg/mL in PBS) than Form II .
- Salt formation : Co-crystallization with HCl improves bioavailability (AUC₀–₂₄ = 450 µg·h/mL in rats) but requires pH-adjusted suspensions (pH 3.0) to prevent precipitation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
